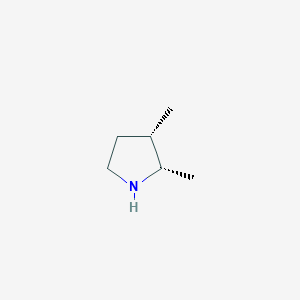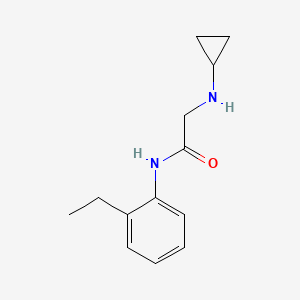
CID 137248957
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound CID 137248957 is a chemical entity with unique properties and potential applications in various fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound CID 137248957 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of compound this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and adherence to stringent safety and quality control measures. The production process is designed to be cost-effective and environmentally friendly, ensuring minimal waste generation and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: Compound CID 137248957 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions of compound this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of compound this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Compound CID 137248957 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and disease treatment.
Industry: Compound this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of compound CID 137248957 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Compound CID 137248957 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but compound this compound stands out due to its specific reactivity and applications. Some similar compounds include:
- Compound CID 63015
- Compound CID 63014
These compounds may have overlapping applications, but the distinct properties of compound this compound make it a valuable addition to the field of chemical research and industry.
Eigenschaften
Molekularformel |
C22H14Cl2N4NaO16S4 |
|---|---|
Molekulargewicht |
812.5 g/mol |
InChI |
InChI=1S/C22H14Cl2N4O16S4.Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44); |
InChI-Schlüssel |
PFYXUGCZYWVHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)
![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
